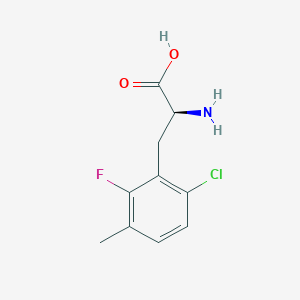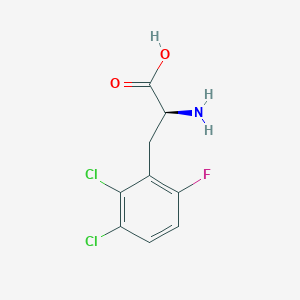
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a complex structure. This compound is characterized by the presence of a chiral center at the second carbon, an amino group, and a substituted phenyl ring. The phenyl ring is substituted with chlorine, fluorine, and a methyl group, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from commercially available precursors. The key steps often include:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, introducing the chlorine, fluorine, and methyl groups onto the benzene ring.
Formation of the chiral center:
Coupling reactions: The final step involves coupling the substituted phenyl ring with the amino acid side chain, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include:
Catalytic asymmetric synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Flow chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amino acid side chain can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the halogens.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with glutamate receptors in the brain, modulating neurotransmission and affecting cognitive functions.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the fluorine and methyl groups.
(2S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid: Contains two chlorine atoms but no fluorine or methyl groups.
(2S)-2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom but lacks the chlorine and methyl groups.
Uniqueness
(2S)-2-Amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with a methyl group, provides distinct steric and electronic properties that differentiate it from other similar compounds.
特性
IUPAC Name |
(2S)-2-amino-3-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQVJPMTQAHAO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)Cl)C[C@@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112051.png)

![(2S)-2-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112070.png)







![(2S)-2-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112121.png)


